Tetrairon octasodium pentakis(pyrophosphate)

Description

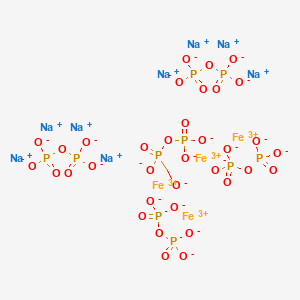

Tetrairon octasodium pentakis(pyrophosphate) is a complex inorganic compound with the molecular formula Fe₄Na₈O₃₅P₁₀. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Properties

CAS No. |

35725-46-3 |

|---|---|

Molecular Formula |

Fe4Na8O35P10 |

Molecular Weight |

1277.01 g/mol |

IUPAC Name |

octasodium;iron(3+);phosphonato phosphate |

InChI |

InChI=1S/4Fe.8Na.5H4O7P2/c;;;;;;;;;;;;5*1-8(2,3)7-9(4,5)6/h;;;;;;;;;;;;5*(H2,1,2,3)(H2,4,5,6)/q4*+3;8*+1;;;;;/p-20 |

InChI Key |

GOTWCIPCHLJPHB-UHFFFAOYSA-A |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrairon octasodium pentakis(pyrophosphate) typically involves the reaction of iron salts with sodium pyrophosphate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of tetrairon octasodium pentakis(pyrophosphate) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then purified through various techniques such as crystallization and filtration to obtain a product suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: Tetrairon octasodium pentakis(pyrophosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of iron and sodium ions, as well as the pyrophosphate groups .

Common Reagents and Conditions: Common reagents used in the reactions of tetrairon octasodium pentakis(pyrophosphate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of tetrairon octasodium pentakis(pyrophosphate) depend on the specific reaction conditions. For example, oxidation reactions may yield iron oxides, while reduction reactions can produce lower oxidation state iron compounds. Substitution reactions often result in the formation of new pyrophosphate derivatives .

Scientific Research Applications

Tetrairon octasodium pentakis(pyrophosphate) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its unique structure and reactivity. In biology, it is studied for its potential role in enzyme activity and cellular processes. In medicine, researchers are exploring its use in drug delivery systems and as a therapeutic agent. Industrially, it is used in the production of specialized materials and as a component in various chemical processes .

Mechanism of Action

The mechanism of action of tetrairon octasodium pentakis(pyrophosphate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, influencing their activity and function. The pyrophosphate groups play a crucial role in these interactions, facilitating the binding and subsequent effects on the target molecules .

Comparison with Similar Compounds

- Tetrairon nitride

- Pegaptanib octasodium

- Triphosphoric acid pentakis-dimethylamide

- Cobaltate (4-), pentakis (cyano-C) [monothiosulfato (2-)-O]-, tetrapotassium

- Vanadium (2+), pentakis (methanamine)oxo-, dibromide

Uniqueness: Tetrairon octasodium pentakis(pyrophosphate) is unique due to its specific combination of iron and pyrophosphate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications, where its specific reactivity and interactions can be leveraged for various purposes .

Biological Activity

Tetrairon octasodium pentakis(pyrophosphate) is a complex iron compound that has garnered attention in various fields, including biochemistry and materials science. Its unique structure and properties make it a subject of interest for researchers investigating its biological activity. This article provides a comprehensive overview of the biological activity of Tetrairon octasodium pentakis(pyrophosphate), drawing from diverse sources, case studies, and research findings.

Chemical Structure and Properties

Tetrairon octasodium pentakis(pyrophosphate) can be represented by the formula . This compound consists of four iron ions coordinated with pyrophosphate groups, which play a crucial role in its biological interactions. The presence of sodium ions enhances its solubility and bioavailability, making it suitable for various applications, particularly in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 738.33 g/mol |

| Solubility | Soluble in water |

| Iron Content | 16.6% |

| pH (1% solution) | 7.0 - 8.0 |

The biological activity of Tetrairon octasodium pentakis(pyrophosphate) is primarily attributed to its iron content and the ability of pyrophosphate to chelate metal ions. The compound has been studied for its potential antioxidant properties, ability to modulate enzyme activity, and influence on cellular signaling pathways.

- Antioxidant Activity : Research indicates that Tetrairon octasodium pentakis(pyrophosphate) exhibits significant antioxidant properties, reducing oxidative stress in cells by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Enzyme Modulation : The compound has been shown to influence the activity of several key enzymes involved in metabolic pathways. For instance, it can enhance the activity of superoxide dismutase (SOD), an important enzyme that protects against oxidative damage .

- Cell Signaling : Studies have demonstrated that Tetrairon octasodium pentakis(pyrophosphate) can modulate signaling pathways related to inflammation and apoptosis, potentially contributing to its protective effects in various cellular contexts.

Case Studies

Several case studies highlight the biological implications of Tetrairon octasodium pentakis(pyrophosphate):

-

Case Study 1: Neuroprotection in Cell Cultures

A study investigated the neuroprotective effects of Tetrairon octasodium pentakis(pyrophosphate) on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls. -

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of Tetrairon octasodium pentakis(pyrophosphate) in a murine model of arthritis. The administration of the compound led to decreased levels of pro-inflammatory cytokines and reduced joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.